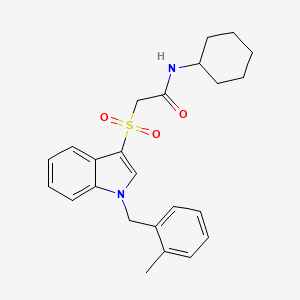
N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
Vue d'ensemble
Description
N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as CHDI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is complex and involves multiple pathways. In neurodegenerative disorders, this compound inhibits the aggregation of amyloid-β and tau proteins by binding to their hydrophobic regions and preventing their self-assembly. Furthermore, this compound enhances the clearance of damaged proteins by activating the autophagy pathway and reducing oxidative stress in neuronal cells.
In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Additionally, this compound inhibits the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Inflammation is a complex process that involves the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This results in the reduced production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, depending on the target tissue and disease. In neuronal cells, this compound enhances the clearance of damaged proteins and reduces oxidative stress, resulting in improved neuronal function and survival. In cancer cells, this compound induces apoptosis and inhibits the growth and metastasis of cancer cells, resulting in reduced tumor burden and improved survival. Inflammation is a common underlying factor in many diseases, and this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and optimized, resulting in a well-established synthesis method and a better understanding of its mechanism of action.
One of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies. Furthermore, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several potential future directions for N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide research. In neurodegenerative disorders, further studies are needed to determine the optimal dosage and treatment duration of this compound, as well as its long-term safety and efficacy. Additionally, this compound could be combined with other therapeutic agents to enhance its neuroprotective effects.
In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound, as well as its efficacy in different types of cancer. Additionally, this compound could be combined with other chemotherapeutic agents to enhance its anti-cancer effects.
Inflammation is a common underlying factor in many diseases, and this compound could be further studied as a potential anti-inflammatory agent. Additionally, this compound could be tested in preclinical models of other diseases, such as metabolic disorders and cardiovascular diseases, to determine its therapeutic potential.
Applications De Recherche Scientifique
N-cyclohexyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, this compound has been shown to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of Alzheimer's and Parkinson's diseases. Furthermore, this compound has been found to enhance the clearance of damaged proteins and reduce oxidative stress in neuronal cells.
In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases.
Inflammation is a common underlying factor in many diseases, and this compound has been found to possess anti-inflammatory properties. This compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-18-9-5-6-10-19(18)15-26-16-23(21-13-7-8-14-22(21)26)30(28,29)17-24(27)25-20-11-3-2-4-12-20/h5-10,13-14,16,20H,2-4,11-12,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMSCJFPULLWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



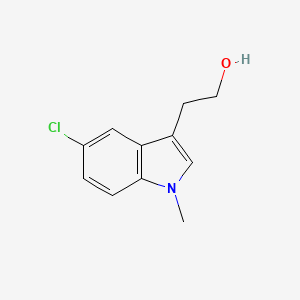
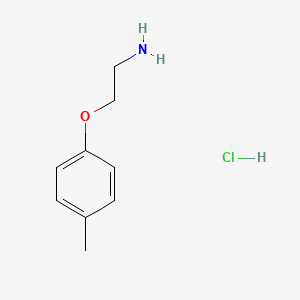

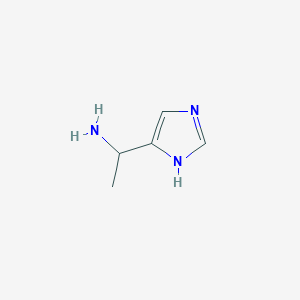


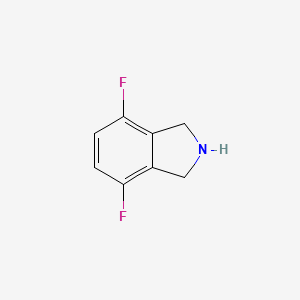
![2-[2-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B3288154.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3288171.png)
![3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3288174.png)
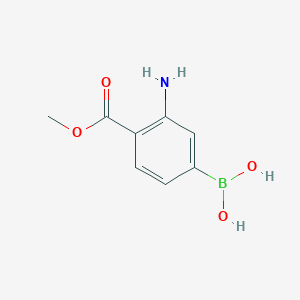
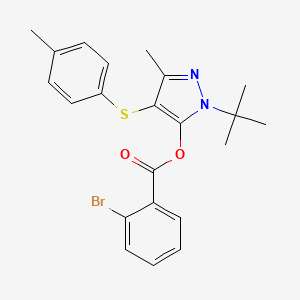
![N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3288196.png)